![molecular formula C15H19N B2364883 1,3-Diallyl-1,2,3,4-tetrahydro-isoquinoline CAS No. 315248-31-8](/img/structure/B2364883.png)
1,3-Diallyl-1,2,3,4-tetrahydro-isoquinoline
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Overview
Description
1,3-Diallyl-1,2,3,4-tetrahydro-isoquinoline is a chemical compound with the CAS Number: 315248-31-8 . It has a linear formula of C15H19N and a molecular weight of 213.32 .
Molecular Structure Analysis
The InChI code for 1,3-Diallyl-1,2,3,4-tetrahydro-isoquinoline is 1S/C15H19N/c1-3-7-13-11-12-9-5-6-10-14(12)15(16-13)8-4-2/h3-6,9-10,13,15-16H,1-2,7-8,11H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3-Diallyl-1,2,3,4-tetrahydro-isoquinoline include a molecular weight of 213.32 and a linear formula of C15H19N .Scientific Research Applications
- THIQ serves as the core structural motif in tailored enzyme inhibitors. Researchers have explored its potential in inhibiting specific enzymes involved in disease pathways . Its unique conformational features make it valuable for drug discovery.
- THIQ derivatives act as potent receptor ligands. These compounds interact with specific receptors in the body, influencing cellular responses. Their pharmacological applications span diverse areas, including neurological disorders and inflammation .
- THIQ and its analogs exhibit a wide range of anti-infective activities. These include anti-bacterial, anti-viral, and anti-fungal effects. Researchers have explored their potential as therapeutic agents against various pathogens .
- Some THIQ analogs have demonstrated anti-cancer properties. These compounds may interfere with cancer cell growth, making them interesting candidates for further investigation in oncology research .
- THIQ -based compounds have been studied for their neuroprotective effects. Researchers explore their potential in conditions like Alzheimer’s disease and Parkinson’s disease . These compounds may modulate neuronal function and protect against neurodegeneration.
- THIQ derivatives are analogs of natural products. Researchers have synthesized them to mimic the structural features of naturally occurring compounds. These analogs can be modified to enhance specific properties, such as bioactivity or stability .
Enzyme Inhibition
Receptor Ligands
Anti-Infective Properties
Anti-Cancer Potential
Neurodegenerative Disorders
Natural Product Analogues
Mechanism of Action
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a class of compounds to which our compound belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiqs are known to interact with their targets and induce changes that result in their biological activities
Biochemical Pathways
It is suggested that endogenous tetrahydroisoquinolines play a role in the control of neurotransmitter function, and prevention of neurotoxicity related to monoamine oxidase (mao) activity in the brain .
Result of Action
Thiqs are known to exert diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
properties
IUPAC Name |
1,3-bis(prop-2-enyl)-1,2,3,4-tetrahydroisoquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N/c1-3-7-13-11-12-9-5-6-10-14(12)15(16-13)8-4-2/h3-6,9-10,13,15-16H,1-2,7-8,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIGZPJQDYMQKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1CC2=CC=CC=C2C(N1)CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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